molecular formula C13H10ClNO3 B3263575 6-(5-Chloro-2-methoxyphenyl)picolinic acid CAS No. 376592-08-4

6-(5-Chloro-2-methoxyphenyl)picolinic acid

Cat. No.: B3263575
CAS No.: 376592-08-4
M. Wt: 263.67 g/mol
InChI Key: PJEAUJBURZVAAK-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methoxyphenyl)picolinic acid is an organic compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.68 g/mol . It is a derivative of picolinic acid, featuring a chloro and methoxy substituent on the phenyl ring attached to the picolinic acid core. This compound is primarily used in research and development due to its unique chemical properties.

Mechanism of Action

Target of Action

Picolinic acid, a related compound, is known to bind tozinc finger proteins (ZFPs) . ZFPs play crucial roles in various biological processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding.

Mode of Action

Picolinic acid, a related compound, works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting function .

Biochemical Pathways

Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . This pathway is involved in the production of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular respiration and energy production.

Result of Action

The disruption of zinc binding to zinc finger proteins by picolinic acid can potentially inhibit the function of these proteins, affecting the biological processes they are involved in .

Biochemical Analysis

Biochemical Properties

6-(5-Chloro-2-methoxyphenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for studying molecular mechanisms in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For instance, the compound may influence the activity of enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins can influence its bioavailability and overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloro-2-methoxyphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and picolinic acid.

    Condensation Reaction: The aldehyde group of 5-chloro-2-methoxybenzaldehyde reacts with the picolinic acid under acidic or basic conditions to form an intermediate.

    Oxidation: The intermediate undergoes oxidation to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general approach would involve optimizing the above synthetic route for larger-scale reactions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-2-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Coupling: Coupled products with various organic groups.

Scientific Research Applications

6-(5-Chloro-2-methoxyphenyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Chloro-2-methoxyphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methoxy groups on the phenyl ring attached to the picolinic acid core makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-6-5-8(14)7-9(12)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEAUJBURZVAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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